

K882: A Technical Guide to its Binding Affinity and Kinetics with Src Kinase

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of **K882**, a potent inhibitor of Src kinase. **K882** has demonstrated significant anti-tumor effects, particularly in non-small cell lung cancer (NSCLC) models.[1] A thorough understanding of its binding affinity and kinetics is crucial for further preclinical and clinical development. This document summarizes the available quantitative data, presents detailed experimental methodologies for characterizing its interaction with Src, and visualizes the associated signaling pathways.

Quantitative Binding Data

The interaction between **K882** and its primary target, Src kinase, has been quantitatively characterized, revealing a strong binding affinity. A summary of the key binding and inhibitory values is presented in the table below.



Compound	Target	Assay Type	Parameter	Value	Reference
K882	Src Kinase	Not Specified	Kd	315 nM	[2]
K882	NCI H358 (wild-type)	Cell Proliferation Assay	IC50	2.14 μΜ	[2]
K882	NCI H358 (KRAS G12C)	Cell Proliferation Assay	IC50	2.03 μΜ	[2]

Note: The specific biophysical assay used to determine the dissociation constant (Kd) was not detailed in the available literature. However, the provided value indicates a high affinity of **K882** for Src kinase.

Experimental Protocols

To ensure reproducibility and facilitate further investigation into the binding characteristics of **K882**, this section provides a detailed, representative experimental protocol based on a common method for determining binding affinity and kinetics for small molecule inhibitors of kinases: Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) for K882-Src Binding Analysis

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of **K882** binding to Src kinase.

Materials:

- Recombinant human Src kinase
- K882
- SPR instrument (e.g., Biacore, OpenSPR)
- Sensor chip (e.g., CM5, Streptavidin-coated)



- Immobilization reagents (e.g., EDC/NHS for amine coupling)
- Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
- DMSO (for K882 stock solution)

Procedure:

- Sensor Chip Preparation and Ligand Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the surface of a flow cell using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Immobilize recombinant Src kinase to the activated surface to a target density (e.g., 150-200 response units).
 - Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
 - A reference flow cell should be prepared similarly but without the immobilized kinase to subtract non-specific binding.
- Analyte Preparation:
 - Prepare a stock solution of K882 in 100% DMSO.
 - \circ Create a serial dilution of **K882** in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%. A typical concentration range would span from 0.1 to 10 times the expected Kd (e.g., 10 nM to 3 μ M).
- Binding Measurement:
 - Inject the different concentrations of K882 over the sensor surface (both reference and active flow cells) at a constant flow rate.
 - Monitor the association phase for a defined period (e.g., 180-300 seconds).







- Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
- Between each K882 concentration, regenerate the sensor surface with a short pulse of regeneration solution to remove all bound analyte.

• Data Analysis:

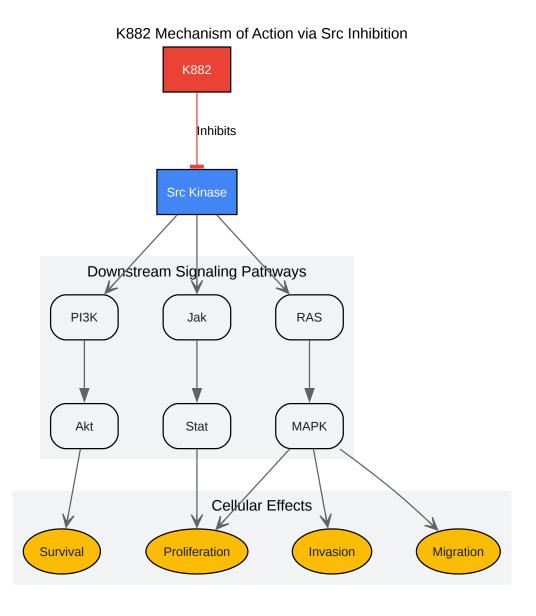
- Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
- Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
- The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).



Preparation Prepare Sensor Chip Prepare K882 Dilutions Immobilize Src Kinase Execution Inject K882 (Association) Inject Buffer (Dissociation) Next Concentration Regenerate Surface End of Run Analysis Data Processing (Reference Subtraction) Fit Data to Binding Model Determine ka, kd, Kd

SPR Experimental Workflow for K882-Src Binding





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- 2. benchchem.com [benchchem.com]
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